molecular formula C13H20N4 B1489049 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine CAS No. 1410012-18-8

1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine

Cat. No.: B1489049
CAS No.: 1410012-18-8
M. Wt: 232.32 g/mol
InChI Key: GGURNKRKVZFNHB-UHFFFAOYSA-N
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Description

1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine is a chemical compound designed for research and development, particularly in medicinal chemistry and drug discovery. This substance features the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its structural resemblance to purines, which allows it to interact with a wide range of biological targets . This scaffold is present in compounds that have been investigated for their significant pharmacological potential across multiple therapeutic areas, including as GABAA receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs) . The core imidazo[4,5-b]pyridine structure is a key component in several biologically active molecules and inhibitors that have been described in scientific literature, highlighting its value for exploring diverse cellular pathways . Specifically, derivatives of this heterocyclic system have been identified as potent, selective, and orally bioavailable inhibitors of proteins like Akt (protein kinase B), which is a central node in the PI3K-Akt signaling pathway and a prominent target in oncology research . Furthermore, recent studies on novel imidazo[4,5-b]pyridine derivatives continue to explore their potential as antimicrobial agents, with some compounds demonstrating promising activity against Gram-positive bacteria . The structural features of this compound make it a valuable intermediate for researchers synthesizing novel molecules to study cancer biology, kinase signaling pathways, inflammatory disorders, and infectious diseases. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-4-17-12(10(14)8-9(2)3)16-11-6-5-7-15-13(11)17/h5-7,9-10H,4,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGURNKRKVZFNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C1C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine is a compound belonging to the imidazo[4,5-b]pyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H16N4
  • Molecular Weight : 232.28 g/mol
  • Structure : The compound features a pyridine ring fused with an imidazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of activity include:

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent inhibition of AKT kinases, which are crucial in cancer cell signaling pathways. For instance, a related compound demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, inhibiting tumor growth in xenograft models of endometrial adenocarcinoma .

2. Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives have shown significant antibacterial and antifungal properties. A review highlighted various derivatives exhibiting activity against multiple bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies

Several studies have provided insights into the biological activities and therapeutic potentials of imidazo[4,5-b]pyridine derivatives:

StudyFindings
Maiti et al. (2018)Developed a synthesis method for functionalized imidazo[4,5-b]pyridines with antibacterial assays showing promising results .
ARQ 092 StudyCompound 21a (related to the imidazo class) demonstrated potent cellular inhibition of AKT activation and reduced tumor growth in vivo .
Waghmare et al. (2022)Reviewed the biological activities of diazole derivatives including imidazo compounds, emphasizing their antimicrobial effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

1. Inhibition of Kinases
The compound's structural similarity to known kinase inhibitors suggests it may act by binding to the ATP-binding site of kinases like AKT, thus disrupting their phosphorylation activity .

2. Antimicrobial Mechanisms
The antimicrobial effects are likely due to membrane disruption or inhibition of nucleic acid synthesis in pathogens .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of imidazopyridines, which are characterized by their fused imidazole and pyridine rings. The synthesis of imidazopyridine derivatives typically involves several methods, including condensation reactions and cyclization processes. Recent studies have demonstrated efficient synthetic pathways using environmentally friendly solvents and reagents, enhancing the yield and purity of the desired products.

Synthesis Methods:

  • Condensation Reactions: The synthesis often involves the reaction of 2,3-diaminopyridine with various aldehydes or carboxylic acids under specific conditions to form imidazopyridine structures.
  • Green Chemistry Approaches: Recent advancements have focused on utilizing green solvents like water and isopropanol to minimize environmental impact while maximizing reaction efficiency .

Biological Activities

Research indicates that 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine exhibits a range of biological activities that make it a candidate for further investigation in medicinal applications.

Anticancer Activity:

Imidazopyridine derivatives have been explored for their potential as anticancer agents. Studies have shown that certain compounds within this class can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The mechanism often involves modulation of signaling pathways critical for cancer cell survival.

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial efficacy. Research highlights its activity against various bacterial strains, suggesting its potential as an antibiotic agent . Structural modifications have been shown to enhance its potency against resistant strains.

GABA Receptor Modulation:

Some imidazopyridines act as GABAA receptor agonists, which could have implications for treating anxiety disorders and epilepsy. The structural similarity to purine nucleobases may contribute to their biological activity .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Therapeutic Area Potential Applications
AnticancerInhibition of tumor growth through kinase inhibition
AntimicrobialTreatment of bacterial infections
NeurologicalModulation of GABAA receptors for anxiety and seizure management

Case Studies and Research Findings

Several case studies have documented the efficacy of imidazopyridine derivatives in clinical settings. For instance:

  • A study demonstrated that specific derivatives could effectively inhibit B-Raf kinase, a target in melanoma treatment .
  • Another investigation revealed promising results in inhibiting microbial growth in agricultural applications, showcasing the compound's versatility beyond human medicine .

Comparison with Similar Compounds

Key Differences in Substituents and Pharmacophoric Features

  • Imidazo Ring Substitution: The target compound’s 3-ethyl group contrasts with chloro (), methoxy (), and methyl/isomeric () substituents in analogs. Ethyl may enhance lipophilicity compared to polar groups like methoxy or chloro.
  • Amine Side Chain :

    • The branched 3-methylbutan-1-amine in the target differs from aromatic (benzothiazole in ) and heterocyclic (piperidine in , oxadiazole in ) side chains. Aliphatic chains may improve membrane permeability but reduce target specificity compared to rigid heterocycles.
  • Functional Groups :

    • Chloro and methoxy groups in and introduce electron-withdrawing and -donating effects, respectively, which could modulate electronic interactions with biological targets.

Preparation Methods

Key Reaction Steps

Step No. Reaction Type Reagents/Conditions Outcome/Intermediate
1 Preparation of substituted pyridine Starting from 2-aminopyridine derivatives Functionalized pyridine precursor
2 Cyclization to imidazo[4,5-b]pyridine Reaction with α-haloketones or α-haloesters, base Formation of imidazo[4,5-b]pyridine core
3 Alkylation at 3-position Use of ethyl halides or ethyl-substituted intermediates Introduction of 3-ethyl substituent
4 Halogenation at 2-position Use of N-halosuccinimide or similar halogenating agents Formation of 2-halogenated intermediate
5 Nucleophilic substitution Reaction with 3-methylbutan-1-amine, base or catalyst Attachment of 3-methylbutan-1-amine side chain
6 Purification Chromatography, recrystallization Pure target compound

Catalysts and Solvents

  • Catalysts: Palladium-based catalysts are often employed in coupling or substitution reactions involving heterocycles.
  • Solvents: Polar aprotic solvents such as N,N-dimethylacetamide, tetrahydrofuran, or 2-methyltetrahydrofuran are commonly used to facilitate these reactions.
  • Acids/Bases: Acetic acid derivatives or methanesulfonic acid may be used to control reaction pH or activate intermediates.

Research Findings and Optimization Parameters

  • Reaction Temperature: Moderate temperatures (room temperature to 80°C) are preferred to balance reaction rate and selectivity.
  • Reaction Time: Typically ranges from a few hours to overnight, depending on the step.
  • Yield: Reported yields for similar compounds range from moderate to high (50-85%), depending on the purity of intermediates and reaction optimization.
  • Purity: Achieved via chromatographic techniques and recrystallization.

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions Notes
Starting Material 2-Aminopyridine derivatives Functionalized for cyclization
Cyclization Agent α-Haloketones or α-haloesters Base-catalyzed cyclization
Alkylation Agent Ethyl halides (e.g., ethyl bromide) For 3-ethyl substitution
Halogenation Agent N-Halosuccinimide (NBS, NCS) For 2-position halogenation
Nucleophile 3-Methylbutan-1-amine For substitution at 2-position
Catalyst Palladium complexes (e.g., Pd(PPh3)4) Facilitates coupling and substitution
Solvent N,N-Dimethylacetamide, THF, 2-MeTHF Polar aprotic solvents preferred
Temperature 25–80°C Controlled to optimize yield and selectivity
Reaction Time 4–24 hours Varies by step
Purification Chromatography, recrystallization To obtain pure compound

The preparation of 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine involves a multi-step synthetic route focusing on the construction of the imidazo[4,5-b]pyridine core, selective ethyl substitution, and subsequent amine side chain introduction. The process leverages cyclization, halogenation, nucleophilic substitution, and catalytic coupling reactions under carefully controlled conditions. Palladium catalysts and polar aprotic solvents are frequently employed to enhance reaction efficiency and selectivity. Purification steps ensure high purity of the final compound. These methods are adapted from closely related patented processes for imidazo[4,5-b]pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine?

  • Methodological Answer : The compound can be synthesized via multi-step procedures starting from pyridine aldehydes and diamines. For example, pyridine-3-carbaldehyde reacts with pyridine-2,3-diamine in the presence of ceric ammonium nitrate (CAN) and H₂O₂ to form the imidazo[4,5-b]pyridine core. Subsequent alkylation with 3-methylbutan-1-amine derivatives introduces the amine side chain . Reaction optimization includes temperature control (reflux conditions) and stoichiometric adjustments to improve yields (typically 60-80%).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms proton environments (e.g., imidazole ring protons at δ 7.5-8.5 ppm) and carbon backbone.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • Elemental Analysis (CHN) : Ensures purity (>95%) by verifying C, H, N percentages within ±0.4% of theoretical values .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Conduct antimicrobial assays using:

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Agar Diffusion : Compare inhibition zones to reference antibiotics (e.g., streptomycin).
  • Antifungal Activity : Use Candida albicans models with gentamicin as a control. Report minimum inhibitory concentrations (MICs) and analyze dose-response curves .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to:

  • Predict electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., imidazole N-atoms).
  • Simulate reaction pathways (e.g., alkylation steps) to identify transition states and activation energies.
  • Validate computational results against experimental NMR chemical shifts and IR spectra .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use identical microbial strains, growth media, and incubation times.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates (≥3 per group).
  • Control Variables : Account for solvent effects (e.g., DMSO concentration ≤1%) and pH stability .

Q. What strategies optimize the structure-activity relationship (SAR) for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., ethyl vs. propyl) or heterocyclic replacements (e.g., pyrazole instead of imidazole).
  • Bioisosteric Replacement : Substitute the 3-methylbutan-1-amine group with cyclopropylamine to assess steric/electronic effects.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding motifs against target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What experimental designs ensure reproducibility in stability studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Light Sensitivity : Use ICH Q1B guidelines with UV/vis irradiation (320-400 nm) to assess photodegradation.
  • Solution Stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze aliquots over 72 hours .

Methodological Considerations Table

Research Aspect Key Techniques References
SynthesisCAN/H₂O₂-mediated cyclization, alkylation
Structural Analysis1H/13C NMR, ESI-MS, CHN elemental analysis
Biological EvaluationBroth microdilution, agar diffusion, MIC assays
Computational ModelingDFT (B3LYP/6-31G*), molecular docking
Stability TestingHPLC, ICH Q1B photostability, accelerated aging

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine
Reactant of Route 2
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine

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